![molecular formula C15H20ClNO2 B2479449 (1R,5S)-8-(2-Chlor-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2320381-54-0](/img/structure/B2479449.png)
(1R,5S)-8-(2-Chlor-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group
Wissenschaftliche Forschungsanwendungen
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of drugs targeting the central nervous system.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or methoxy substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of a new functionalized compound.
Wirkmechanismus
The mechanism of action of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. The presence of the chloro and methoxy groups may enhance its binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropine: A structurally similar compound with a hydroxyl group on the tropane ring.
Tropanol: Another tropane derivative with a hydroxyl group, but lacking the chloro and methoxy substituents.
6,8-Dioxabicyclo[3.2.1]octan-3-ol: A related compound with a different bicyclic structure.
Uniqueness
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its utility in various scientific research applications.
Eigenschaften
IUPAC Name |
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-4-2-3-10(15(14)16)9-17-11-5-6-12(17)8-13(18)7-11/h2-4,11-13,18H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMVWPRWDGOQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
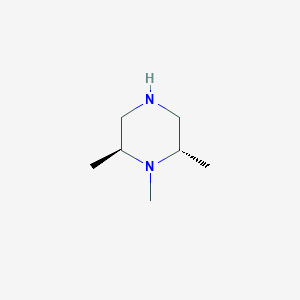
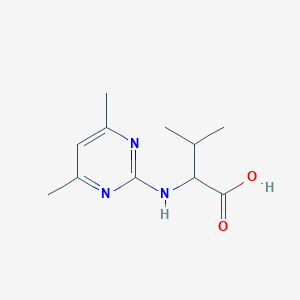
![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)
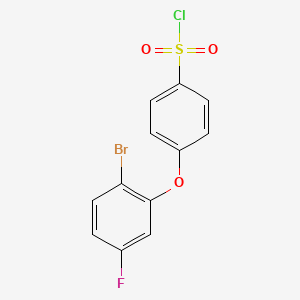
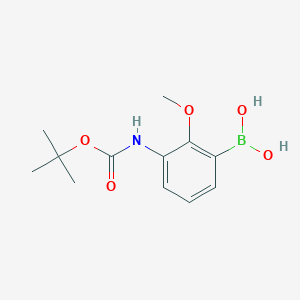
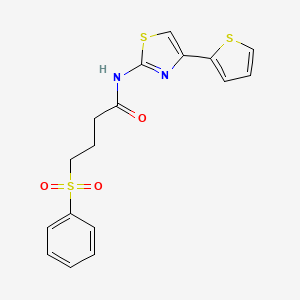
![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)

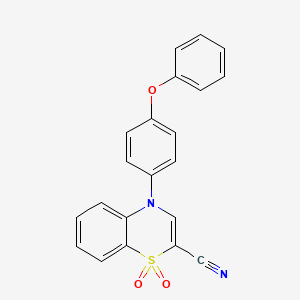
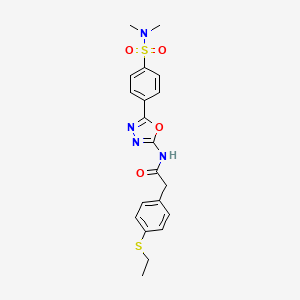
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2479381.png)
![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)
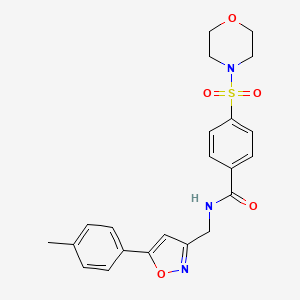
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)
